![molecular formula C13H23NO4 B2814692 2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid CAS No. 1781071-23-5](/img/structure/B2814692.png)
2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
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Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The presence of the ethyl, isobutyl (2-methylpropan-2-yl), and carboxylic acid groups suggest that it might have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the attachment of the ethyl, isobutyl, and carboxylic acid groups. This could be achieved through a variety of organic chemistry reactions, including condensation, substitution, and addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered piperidine ring, with the various groups attached at the 1, 2, and 4 positions of the ring . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis
As an organic compound, “2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid” would be expected to undergo a variety of chemical reactions. These could include reactions at the carboxylic acid group, such as esterification or amide formation, as well as reactions at the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Scientific Research Applications
Preparation and Stereochemistry of Pipecolic Acid Derivatives
Research by Caddy and Utley (1973) delves into the preparation, stereochemistry, and acidity of pipecolic acid derivatives, highlighting the effects of substituents like methyl and t-butyl on these molecules. Their study, focusing on cis- and trans-4-substituted pipecolic acids, employs methods like 1H n.m.r. spectroscopy and epimerisation experiments to elucidate the stereochemistry and conformational preferences of these compounds. This research underscores the significance of understanding stereochemical aspects in the development of pipecolic acid derivatives for further applications (Caddy & Utley, 1973).
Crystal Structures and Conformational Analysis
Raghuvarman et al. (2014) investigated the crystal structures of specific piperidine derivatives, revealing crucial insights into the conformational differences between compounds with ethyl and isopropyl substituents. Their work provides a foundation for understanding how subtle changes in molecular structure can significantly impact the overall conformation and potentially the biological activity of piperidine-based compounds (Raghuvarman et al., 2014).
Synthesis of Biologically Active Molecules
The synthesis of biologically active molecules, including sedridines, ethylnorlobelols, and coniine, from 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester demonstrates the versatility of piperidine derivatives as chiral building blocks. Passarella et al. (2005) showcased how these derivatives could be transformed into various alkaloids in a stereoselective manner, highlighting the compound's potential in synthesizing biologically relevant molecules (Passarella et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-13(10(15)16)8-6-7-9-14(13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJICVKIZGMLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
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